molecular formula C6H4IN3O B12360378 5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one

5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12360378
M. Wt: 261.02 g/mol
InChI Key: AKZARKUFUJABAV-UHFFFAOYSA-N
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Description

5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides and then heated under reflux with sodium methoxide in butanol. This process leads to the formation of the pyrrolo[2,3-d]pyrimidin-5-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, carboxylic anhydrides, and acid chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can alter cell cycle progression and induce apoptosis in cancer cells . The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H4IN3O

Molecular Weight

261.02 g/mol

IUPAC Name

5-iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2,4H,(H,8,9,10,11)

InChI Key

AKZARKUFUJABAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2C(=O)NC=NC2=N1)I

Origin of Product

United States

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